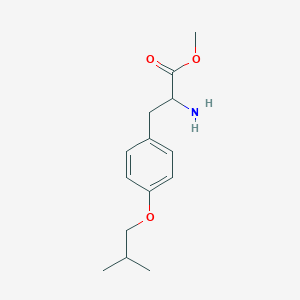
Methyl 2-amino-3-(4-isobutoxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-3-(4-isobutoxyphenyl)propanoate is an organic compound with a complex structure that includes an amino group, a methyl ester, and an isobutoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(4-isobutoxyphenyl)propanoate typically involves the reaction of 4-isobutoxybenzaldehyde with a suitable amino acid derivative. One common method involves the use of a reductive amination process, where the aldehyde group of 4-isobutoxybenzaldehyde reacts with an amino acid ester in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in a solvent like methanol at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reductive amination techniques. The process is optimized for cost-effectiveness, yield, and scalability. Key factors include the choice of solvents, reaction conditions, and purification methods to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-3-(4-isobutoxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-3-(4-isobutoxyphenyl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 2-amino-3-(4-isobutoxyphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-amino-3-(4-propan-2-yl)phenylpropanoate
- Methyl 3-(4-aminophenoxy)propanoate
- Methyl (2S)-2-amino-3-(4-isopropoxyphenyl)propanoate
Uniqueness
Methyl 2-amino-3-(4-isobutoxyphenyl)propanoate is unique due to its specific structural features, such as the isobutoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C14H21NO3 |
|---|---|
Molekulargewicht |
251.32 g/mol |
IUPAC-Name |
methyl 2-amino-3-[4-(2-methylpropoxy)phenyl]propanoate |
InChI |
InChI=1S/C14H21NO3/c1-10(2)9-18-12-6-4-11(5-7-12)8-13(15)14(16)17-3/h4-7,10,13H,8-9,15H2,1-3H3 |
InChI-Schlüssel |
PQDFYQPHXKFNOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC1=CC=C(C=C1)CC(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


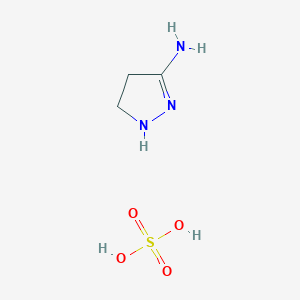
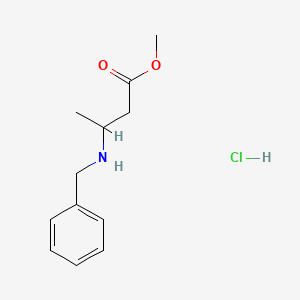
![4-Thiazolidinone, 5-[[5,6-dichloro-1-[2-(diethylamino)ethyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-ylidene]ethylidene]-3-ethyl-2-thioxo-](/img/structure/B13731762.png)
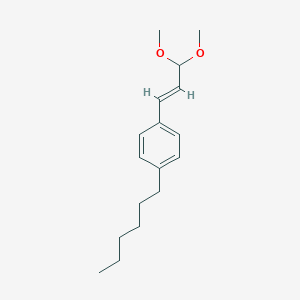
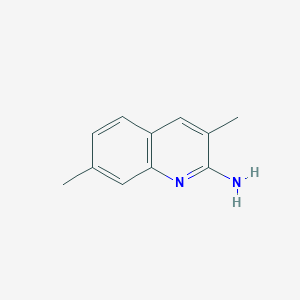


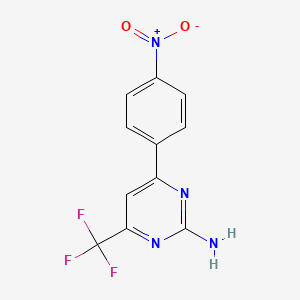
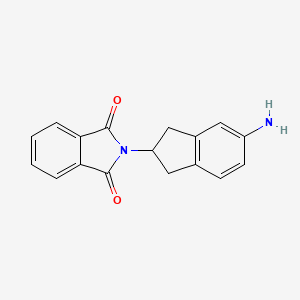
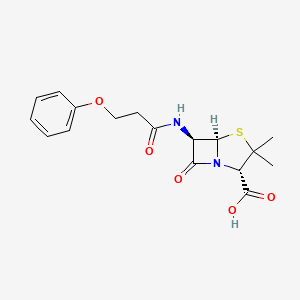

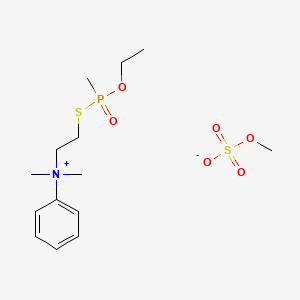
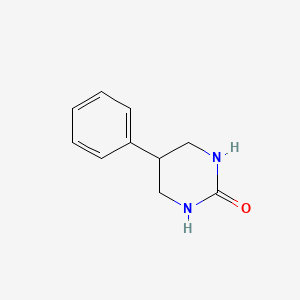
![4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13731829.png)
